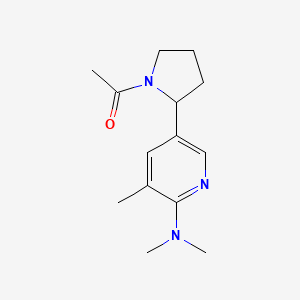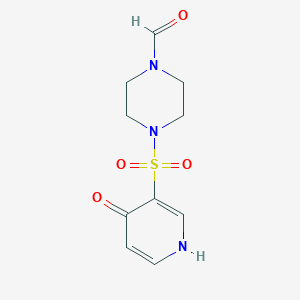
4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con un grupo sulfonil hidroxipirimidinil y un grupo funcional aldehído
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído típicamente implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Un método común incluye la reacción de (S,S)-N,N'-bisnosil diamina con triflato de difenilvinilsulfonio en presencia de DBU, lo que lleva a piperazinas protegidas. Estas piperazinas protegidas luego se desprotegen usando PhSH seguido de una ciclización intramolecular selectiva para producir el producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar que el proceso sea rentable y respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: El grupo hidroxipirimidinil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Productos Mayores
Oxidación: 4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-ácido carboxílico.
Reducción: 4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-metanol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído no se comprende completamente. Se cree que interactúa con objetivos y vías moleculares específicos, potencialmente involucrando la inhibición enzimática o la modulación de receptores. Se necesita más investigación para dilucidar los mecanismos y vías exactos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de piperazina: Compuestos como trimetazidina, ranolazina y aripiprazol comparten la estructura central de piperazina.
Derivados de hidroxipirimidina: Compuestos como la niacina y la piridoxina contienen la parte de hidroxipirimidina.
Unicidad
4-((4-Hidroxipirimidin-3-il)sulfonil)piperazina-1-carbaldehído es único debido a la combinación de sus grupos funcionales, que confieren reactividad química distinta y actividad biológica potencial. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C10H13N3O4S |
|---|---|
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H13N3O4S/c14-8-12-3-5-13(6-4-12)18(16,17)10-7-11-2-1-9(10)15/h1-2,7-8H,3-6H2,(H,11,15) |
Clave InChI |
CCAHUIVGDYJMGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)S(=O)(=O)C2=CNC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)

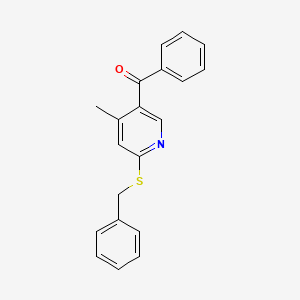
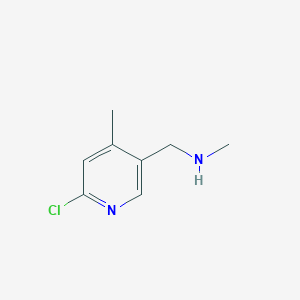
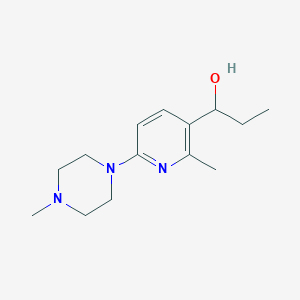
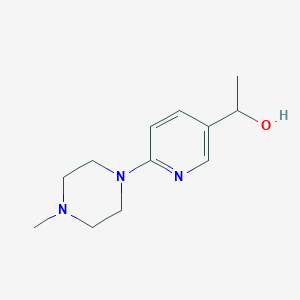
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
